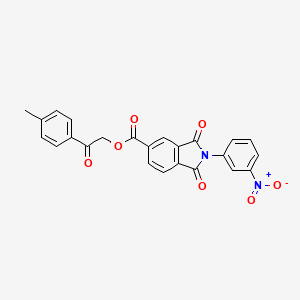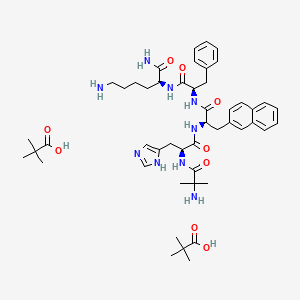
Ipamorelin 2 Pivalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ipamorelin; bis(pivalic acid) is a synthetic pentapeptide that acts as a selective growth hormone secretagogue. It is composed of five amino acids: alpha-aminoisobutyric acid, histidine, D-2-naphthylalanine, D-phenylalanine, and lysine. This compound is known for its high potency and efficacy in stimulating the release of growth hormone, making it a valuable tool in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ipamorelin; bis(pivalic acid) involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Addition of Subsequent Amino Acids: Each amino acid is added sequentially, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ipamorelin; bis(pivalic acid) follows similar principles but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of bis(pivalic acid) as a protecting group enhances the stability and solubility of the peptide .
化学反应分析
Types of Reactions
Ipamorelin; bis(pivalic acid) undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxygen under controlled conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Specific amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity .
科学研究应用
Ipamorelin; bis(pivalic acid) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in growth hormone modulation and tissue repair.
Medicine: Potential therapeutic applications in growth hormone deficiency and muscle wasting conditions.
Industry: Utilized in the development of peptide-based drugs and growth hormone secretagogues
作用机制
Ipamorelin; bis(pivalic acid) exerts its effects by binding to the growth hormone secretagogue receptor (GHSR) on the pituitary gland. This binding triggers a cascade of intracellular events, leading to the release of growth hormone. The specific arrangement of amino acids in ipamorelin enhances its stability and affinity for GHSR, resulting in efficient activation and subsequent growth hormone release .
相似化合物的比较
Similar Compounds
Growth Hormone-Releasing Peptide-6 (GHRP-6): Similar in structure and function but with different amino acid sequences.
Growth Hormone-Releasing Hormone (GHRH): Stimulates growth hormone release through a different receptor.
MK-677 (Ibutamoren): A non-peptide growth hormone secretagogue that acts on the ghrelin receptor.
Uniqueness
Ipamorelin; bis(pivalic acid) is unique due to its high specificity for the growth hormone secretagogue receptor and minimal side effects. Unlike other growth hormone secretagogues, it does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a safer option for research and potential therapeutic use .
属性
分子式 |
C48H69N9O9 |
|---|---|
分子量 |
916.1 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide;2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C38H49N9O5.2C5H10O2/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39;2*1-5(2,3)4(6)7/h3-7,10-13,15-16,18,22-23,29-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,42,43)(H,44,49)(H,45,50)(H,46,51)(H,47,52);2*1-3H3,(H,6,7)/t29-,30+,31+,32-;;/m0../s1 |
InChI 键 |
HWLYRWJEHRUBPG-CNYJTUPLSA-N |
手性 SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
规范 SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


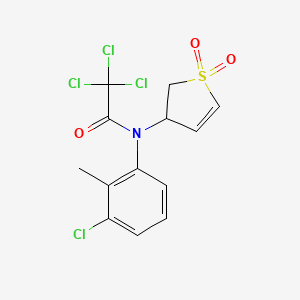
![N-(4-bromo-3-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466182.png)

![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)
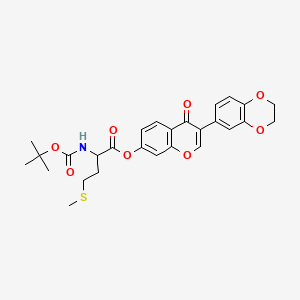

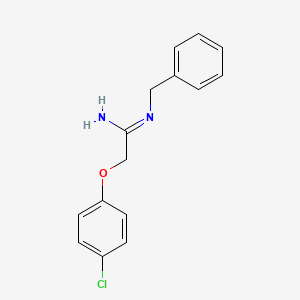

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)

![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
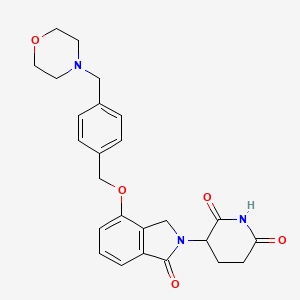
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
